molecular formula C17H16N2O3 B2444220 4-(4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol CAS No. 1093065-35-0

4-(4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol

Cat. No.: B2444220
CAS No.: 1093065-35-0
M. Wt: 296.326
InChI Key: HCVGDCZENHADEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a methoxyphenyl group and a benzene-1,3-diol moiety

Mechanism of Action

Target of Action

Similar compounds have been found to target signal transducers and activators of transcription 3 (stat3) in the context of anti-inflammatory and anti-arthritic activities .

Mode of Action

Benzene derivatives can undergo electrophilic aromatic substitution reactions . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

Similar compounds have been shown to inhibit stat3 activation and its downstream signaling , which could potentially affect various biochemical pathways involved in inflammation and arthritis.

Result of Action

Similar compounds have demonstrated anti-inflammatory and anti-arthritic activities , suggesting potential therapeutic effects in these contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol typically involves multi-step organic reactions. One common method starts with the preparation of 2-methoxybenzaldehyde, which undergoes a condensation reaction with hydrazine hydrate to form 2-methoxyphenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under reflux conditions to yield 4-(2-methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester. The final step involves the hydrolysis of the ester group and subsequent coupling with benzene-1,3-diol under acidic conditions to obtain the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol lies in its combination of a pyrazole ring with a benzene-1,3-diol moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-[4-(2-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-10-16(13-5-3-4-6-15(13)22-2)17(19-18-10)12-8-7-11(20)9-14(12)21/h3-9,20-21H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCVGDCZENHADEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C2=C(C=C(C=C2)O)O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.